5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol
Description
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-9(3-2-4-10(7)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXIIZIRRQVYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CNC(=O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686824 | |
| Record name | 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-06-8 | |
| Record name | 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrimidin-2-ol Core
The pyrimidin-2-ol scaffold is typically synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. A common approach includes:
- Cyclocondensation of amidines with β-dicarbonyl compounds: This method forms the pyrimidine ring with a hydroxyl group at the 2-position (pyrimidin-2-ol) by intramolecular cyclization.
- Multicomponent reactions: Recent green chemistry approaches utilize one-pot three-component reactions involving amidines, ketones, and aldehydes under catalytic conditions (e.g., ZnCl₂, Cu catalysts) to efficiently access polysubstituted pyrimidines including pyrimidin-2-ols.
Detailed Preparation Methods from Literature and Patents
Synthesis via Condensation of Amidines and Substituted Ketones
A representative method involves the reaction of amidines with 3-chloro-2-methylacetophenone or related ketones under basic or catalytic conditions to form the pyrimidin-2-ol ring with the aryl substituent at the 5-position. This can be facilitated by:
Multicomponent One-Pot Synthesis
A green and efficient approach reported for pyrimidine derivatives involves:
- A one-pot three-component condensation of 3-chloro-2-methylbenzaldehyde, malononitrile, and amidines or thiobarbituric acid derivatives.
- Catalysis by nanoparticles such as zinc oxide or ferrosoferric oxide to enhance yield and selectivity.
- This method yields polysubstituted pyrimidin-2-ol derivatives with good anti-inflammatory activity, indicating the biological relevance of the synthesized compounds.
Cross-Coupling Strategies for Functionalization
Though less common for the exact compound, cross-coupling methods such as Suzuki-Miyaura reactions have been used to introduce aryl groups onto pyrimidin-2-ol scaffolds:
- Starting from halogenated pyrimidin-2-ol intermediates (e.g., 5-chloropyrimidin-2-ol), coupling with 3-chloro-2-methylphenyl boronic acids can provide the target substituted compound.
- Conditions typically involve palladium catalysts, bases like potassium carbonate, and solvents such as dioxane or DMF.
Experimental Data and Research Findings
Summary of Research and Patents Insights
- The patent literature emphasizes the preparation of halogenated pyridine and pyrimidine derivatives with sulfur-containing substituents, highlighting the importance of halogenated aromatic intermediates for agrochemical and pharmaceutical applications.
- Research articles report the synthesis of pyrimidin-2-ol analogues substituted with various aryl groups, including chloro and methyl substituents, using condensation and catalytic multicomponent reactions.
- Advanced synthetic routes leverage catalytic and green chemistry approaches to enhance efficiency and reduce environmental impact, which are applicable to the preparation of this compound.
- Cross-coupling methods provide flexibility for structural modifications post-pyrimidine core formation, facilitating the introduction of complex aryl substituents.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as ammonia or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(3-Chloro-2-methylphenyl)pyrimidin-2-one.
Reduction: Formation of 5-(2-Methylphenyl)pyrimidin-2-ol.
Substitution: Formation of 5-(3-Amino-2-methylphenyl)pyrimidin-2-ol or 5-(3-Mercapto-2-methylphenyl)pyrimidin-2-ol.
Scientific Research Applications
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Insights and Research Implications
- Structural Flexibility : Pyrimidine derivatives offer modularity for introducing diverse substituents, enabling fine-tuning of electronic and steric properties.
- Synthetic Strategies : Methods such as alkali-mediated cyclization (e.g., KOH/urea) and acid-catalyzed coupling (e.g., p-toluenesulfonic acid) are critical for constructing complex analogs.
- Pharmacological Potential: Anti-inflammatory activity in pyrimidin-2-ol derivatives suggests that this compound could be explored for similar applications, contingent on substituent optimization.
Biological Activity
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 3-chloro-2-methylphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : This compound has been noted to inhibit key enzymes involved in cellular processes, particularly those related to cancer cell proliferation. Pyrimidine derivatives generally disrupt normal cellular functions by inhibiting enzymes such as DNA topoisomerase II, which is crucial for DNA replication and repair.
- Signal Modulation : The compound may modulate various signaling pathways critical for cell survival and proliferation, thereby inducing apoptosis in malignant cells.
Anticancer Activity
In vitro studies have shown that this compound exhibits potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound displays low IC50 values, indicating strong inhibitory effects on cell growth and proliferation.
Antibacterial Activity
The compound has also been screened for antibacterial properties. In studies against gram-positive and gram-negative bacteria, it demonstrated significant activity, although it was less potent than standard antibiotics like Streptomycin. For instance, it produced inhibition zones of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro assays indicated that the compound can suppress COX-2 activity, which is linked to inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Pyrimidine ring | Enzyme inhibition |
| 3-Chloro substituent | Enhanced potency |
| Hydroxyl group | Increases solubility and bioavailability |
Research indicates that modifications to the pyrimidine core or substituents can significantly alter the compound's efficacy and selectivity towards specific biological targets .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated an IC50 of approximately 15 µM for MCF-7 cells, demonstrating its potential as a chemotherapeutic agent.
- Antibacterial Screening : In a comparative study against common bacterial strains, this compound was tested alongside established antibiotics. While it showed promising results, further optimization is needed to enhance its antibacterial efficacy.
Q & A
Q. What are the recommended synthetic routes for 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution of 2,5-dichloropyrimidine with aryl boronic acids under Suzuki-Miyaura conditions . Optimization includes:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Solvent System : Toluene/ethanol (3:1) at 80°C for 24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1 : Comparison of Reaction Conditions for Analogous Compounds
| Starting Material | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2,5-Dichloropyrimidine | Pd(PPh₃)₄ | Toluene/EtOH | 68 | 95 |
| 2-Chloro-5-fluoropyridine | PdCl₂(dppf) | DMF/H₂O | 72 | 92 |
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (e.g., pyrimidine C-H at δ 8.2–8.5 ppm; methyl groups at δ 2.3–2.5 ppm). Use deuterated DMSO for solubility .
- IR : Identify hydroxyl stretches (broad peak ~3200 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- HRMS : Use ESI+ mode with acetonitrile/0.1% formic acid to confirm molecular ion [M+H]⁺.
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the molecular packing of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for chlorine and methyl groups .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder (e.g., rotational freedom of the 3-chloro-2-methylphenyl group) .
Q. How can computational modeling predict the bioactivity of this compound against fungal targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). The chloro and hydroxyl groups may form halogen bonds and H-bonds with active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable binding).
Q. What experimental and statistical approaches address contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solubility Screening : Use a shake-flask method across pH 2–8 (HCl/NaOH buffers) with HPLC quantification.
- Statistical Analysis : Apply ANOVA to compare solubility variations (p < 0.05 significance threshold) .
- Contradiction Resolution : Cross-validate with Hansen solubility parameters (δD, δP, δH) to identify solvent mismatches.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported reaction yields for similar pyrimidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare literature data (e.g., vs. 22) for catalyst loading, solvent purity, and reaction scale.
- Controlled Replication : Repeat experiments with standardized reagents (e.g., AldrichCPR-grade chemicals) .
- Error Sources : Trace impurities (e.g., residual Pd) can artificially inflate yields; quantify via ICP-MS .
Notes for Methodological Rigor
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
